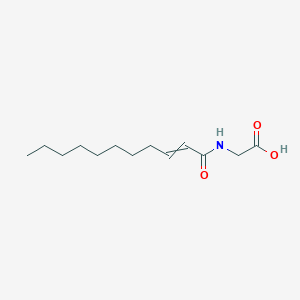![molecular formula C19H21O7- B12571520 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate CAS No. 560110-65-8](/img/structure/B12571520.png)
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acryloyloxy group, an ethyloxetane ring, and a benzoate ester, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of acryloyl chloride with 3-(3-ethyloxetan-3-yl)propane-1,2-diol to form the acryloyloxy intermediate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent quality of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acryloyloxy group, where nucleophiles like amines or thiols replace the acrylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique mechanical and thermal properties.
Biology: Investigated for its potential as a cross-linking agent in the development of hydrogels for tissue engineering.
Medicine: Explored for drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acryloyloxy group.
Mécanisme D'action
The mechanism by which 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate exerts its effects is primarily through its reactive functional groups. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical strength and stability of materials. The ethyloxetane ring provides rigidity and resistance to degradation, making the compound suitable for long-term applications. Molecular targets include enzymes and proteins that interact with the ester and acryloyloxy groups, facilitating various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
- 4-[3-(Acryloyloxy)propoxy]benzoic acid
- 1,4-Bis[4-(3-acryloyloxypropyloxy) benzoyloxy]-2-methylbenzene
Uniqueness
Compared to similar compounds, 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate stands out due to its unique combination of an acryloyloxy group and an ethyloxetane ring. This combination imparts enhanced mechanical properties and chemical stability, making it more suitable for applications requiring durable and long-lasting materials.
Propriétés
Numéro CAS |
560110-65-8 |
|---|---|
Formule moléculaire |
C19H21O7- |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-[3-(3-ethyloxetan-3-yl)-2-prop-2-enoyloxypropoxy]carbonylbenzoate |
InChI |
InChI=1S/C19H22O7/c1-3-16(20)26-13(9-19(4-2)11-24-12-19)10-25-18(23)15-8-6-5-7-14(15)17(21)22/h3,5-8,13H,1,4,9-12H2,2H3,(H,21,22)/p-1 |
Clé InChI |
FANXLMCWRULFJR-UHFFFAOYSA-M |
SMILES canonique |
CCC1(COC1)CC(COC(=O)C2=CC=CC=C2C(=O)[O-])OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

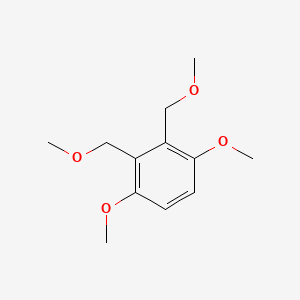
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
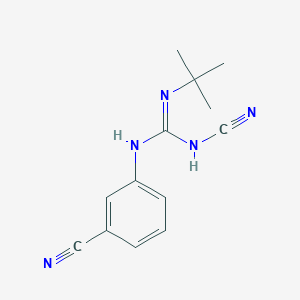

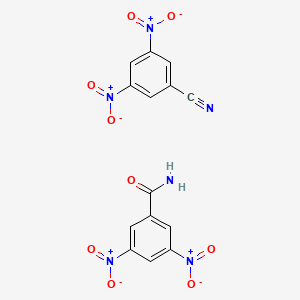
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
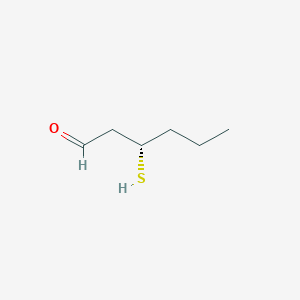
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

